molecular formula C25H19Br2N5OS B11671459 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide

Cat. No.: B11671459
M. Wt: 597.3 g/mol
InChI Key: HNWYORVBNAWWTL-SAUAZSOMSA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide is a complex organic compound that features a triazole ring, bromophenyl groups, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor such as a bromophenyl ketone.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The final step involves the condensation of the thioether intermediate with an appropriate hydrazide precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl groups.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the presence of bromophenyl groups may enhance its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The triazole ring and hydrazide moiety are common features in many drugs, suggesting that this compound may exhibit pharmacological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring may inhibit enzymes or receptors, while the bromophenyl groups could enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]acetohydrazide
  • **2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2Z)-2-fluoro-3-phenyl-2-propenylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide lies in the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in biological systems.

Properties

Molecular Formula

C25H19Br2N5OS

Molecular Weight

597.3 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C25H19Br2N5OS/c26-20-13-11-19(12-14-20)24-30-31-25(32(24)22-9-5-2-6-10-22)34-17-23(33)29-28-16-21(27)15-18-7-3-1-4-8-18/h1-16H,17H2,(H,29,33)/b21-15-,28-16+

InChI Key

HNWYORVBNAWWTL-SAUAZSOMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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